molecular formula C18H19FN2OS2 B6491565 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326853-15-9

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6491565
CAS No.: 1326853-15-9
M. Wt: 362.5 g/mol
InChI Key: YKWCRHUQAUHDHF-UHFFFAOYSA-N
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Description

    Starting Material: Thieno[3,2-d]pyrimidin-4-one

    Reagents: 4-fluorobenzyl chloride, sodium hydride

    Conditions: Stirring at room temperature

  • Addition of the Pentyl Side Chain

      Starting Material: Intermediate from the previous step

      Reagents: Pentyl bromide, potassium carbonate

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

    Mechanism of Action

    Biochemical Analysis

    Biochemical Properties

    2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The interaction with these bacterial enzymes suggests that the compound may inhibit essential biochemical pathways in these pathogens, leading to their death. Additionally, the compound has demonstrated antiproliferative activity against various cancer cell lines, indicating its potential as an antitumor agent .

    Cellular Effects

    The effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis and inhibits cell migration, thereby reducing tumor growth and spread . In bacterial cells, it disrupts essential metabolic processes, leading to cell death .

    Molecular Mechanism

    At the molecular level, 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through binding interactions with specific biomolecules. It inhibits key enzymes involved in bacterial and cancer cell metabolism, leading to the disruption of vital biochemical pathways . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its antimicrobial and antitumor properties.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies indicate that the compound maintains its efficacy in inhibiting bacterial and cancer cell growth over extended periods

    Dosage Effects in Animal Models

    The effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial and cancer cell growth without significant toxicity . At higher doses, some toxic effects have been observed, indicating the need for careful dosage optimization in therapeutic applications .

    Metabolic Pathways

    2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors essential for bacterial and cancer cell metabolism . The compound’s impact on metabolic flux and metabolite levels is significant, leading to the disruption of vital biochemical processes in these cells.

    Transport and Distribution

    Within cells and tissues, 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy.

    Subcellular Localization

    The subcellular localization of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its optimal activity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .

    • Cyclization Reaction

        Starting Material: 3-amino-thiophene-2-carboxylate

        Reagents: Formic acid or triethyl orthoformate

        Conditions: Heating under reflux

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

        Conditions: Room temperature to mild heating

    • Reduction: : Reduction reactions can target the carbonyl group in the pyrimidine ring.

        Reagents: Sodium borohydride, lithium aluminum hydride

    • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

        Reagents: Nucleophiles such as amines or thiols

        Conditions: Elevated temperatures, often in the presence of a catalyst

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Alcohol derivatives of the pyrimidine ring

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown potential in various fields of scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • 2-{[(4-bromophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

    Uniqueness

    The unique feature of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it distinct from its chlorinated or brominated analogs.

    Properties

    IUPAC Name

    2-[(4-fluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19FN2OS2/c1-2-3-4-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-5-7-14(19)8-6-13/h5-9,11H,2-4,10,12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YKWCRHUQAUHDHF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19FN2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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